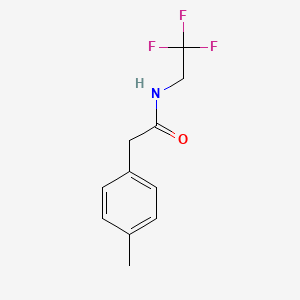

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that is used in scientific research. It is commonly referred to as TFAA and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Photoreactivity in Different Solvents

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide, related to flutamide, exhibits distinct photoreactions in acetonitrile and 2-propanol solvents. In acetonitrile, UV irradiation leads to a nitro-nitrite rearrangement, producing phenoxy radicals and nitrogen monoxide, which combine to form an o-nitrophenol derivative. Conversely, in 2-propanol, photoreduction of the nitro group and solvolysis of the trifluoromethyl group occur, resulting in the formation of an ester bond with 2-propanol through nucleophilic attack by solvent molecules (Watanabe, Fukuyoshi, & Oda, 2015).

Metabolism in Human and Rat Liver Microsomes

The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been studied, providing insights into the complex metabolic activation pathways that may be involved in their carcinogenicity. This research highlights the importance of understanding the metabolic pathways of various compounds, including this compound, to assess their safety and potential risks (Coleman, Linderman, Hodgson, & Rose, 2000).

Photocatalytic Degradation of Pharmaceuticals

Research on the photocatalytic degradation of pharmaceuticals like acetaminophen using graphene/titanium dioxide nanotubes under UV and sunlight irradiation offers potential applications for this compound. These studies demonstrate the effectiveness of advanced photocatalytic materials in degrading pharmaceutical contaminants, potentially including this compound, in water sources (Tao, Liang, Zhang, & Chang, 2015).

Advanced Oxidation Processes for Water Treatment

The use of amorphous Co(OH)2 nanocages as peroxymonosulfate activators for the degradation of acetaminophen highlights the potential for advanced oxidation processes in water treatment. Such materials could be applied to the degradation of various pharmaceuticals and organic contaminants, including this compound, ensuring safer water sources (Qi, Liu, Sun, Huang, Duan, & Liu, 2020).

Mechanism of Action

Target of Action

The primary targets of 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . The downstream effects of these interactions are currently under investigation .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, more information about these effects will become available .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

properties

IUPAC Name |

2-(4-methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-8-2-4-9(5-3-8)6-10(16)15-7-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQVJWFZSHFEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile](/img/structure/B2856469.png)

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2856470.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2856471.png)

![2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856479.png)

![1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2856483.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine](/img/structure/B2856488.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2856490.png)